molecular formula C21H18FN5O3 B2753506 2-(8-(4-fluorophenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)-N-(4-methoxybenzyl)acetamide CAS No. 1020969-00-9

2-(8-(4-fluorophenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)-N-(4-methoxybenzyl)acetamide

Cat. No. B2753506
CAS RN: 1020969-00-9
M. Wt: 407.405
InChI Key: NAJZAZAXNZGYJR-UHFFFAOYSA-N
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Description

The compound “2-(8-(4-fluorophenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)-N-(4-methoxybenzyl)acetamide” is a complex organic molecule. It is related to the class of compounds known as pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines . These compounds have been developed as functionalized ligands to target adenosine receptors .


Synthesis Analysis

The synthesis of these compounds involves the development of adenosine receptor antagonists bearing a reactive linker . The pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold was chosen as a pharmacophore for the adenosine receptors . It was substituted at the 5 position with reactive linkers of different lengths . These compounds were then used to synthesize probes for the adenosine receptors by functionalization with a fluorescent moiety .


Molecular Structure Analysis

The molecular structure of this compound is complex, as it belongs to the class of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines . Computational studies suggested different binding modes for developed compounds at the three receptors . Both molecular docking and supervised molecular dynamics (SuMD) simulations confirmed that the preferred binding mode at the single receptor was driven by the substitution present at the 5 position .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include the functionalization of adenosine receptor antagonists with reactive linkers . This functionalization is useful to easily obtain multi-target ligands, receptor probes, drug delivery systems, and diagnostic or theranostic systems .

Scientific Research Applications

Optical Applications

The compound is part of a family of pyrazolo[1,5-a]pyrimidines (PPs) that have been identified as strategic compounds for optical applications . They have several key characteristics such as simpler and greener synthetic methodology and tunable photophysical properties .

Fluorescent Molecules

These compounds are crucial tools for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials . They allow good solid-state emission intensities .

Chemosensors

The compound can be used in the development of chemosensors . Chemosensors are devices that transform chemical information, ranging from the concentration of a specific sample component to total composition analysis, into an analytically useful signal.

Biological Imaging

The compound can be used in biological imaging applications . This involves the creation of images for the study of biological processes at the cellular and molecular level in living systems.

Organic Light-Emitting Devices

The compound can be used in the development of organic light-emitting devices . These are essentially a type of LED that uses organic compounds to produce light when a current is applied.

Bio-Macromolecular Interactions

The compound can be used to study bio-macromolecular interactions . This involves the study of interactions between different molecules in a biological system.

Adenosine Receptor Antagonists

The compound can be used to develop functionalized ligands to target adenosine receptors . These can be used to synthesize probes for the adenosine receptors by functionalization with a fluorescent moiety .

Multi-Target Ligands

The compound can be used to easily obtain multi-target ligands, receptor probes, drug delivery systems, and diagnostic or theranostic systems .

Future Directions

The development of more potent conjugable and conjugated ligands targeting these membrane receptors is a potential future direction . The results obtained from the studies rationalize the compounds’ binding profile at the adenosine receptors and pave the way for this development .

properties

IUPAC Name

2-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-[(4-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN5O3/c1-30-17-8-2-14(3-9-17)11-23-20(28)12-26-21(29)19-10-18(25-27(19)13-24-26)15-4-6-16(22)7-5-15/h2-10,13H,11-12H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAJZAZAXNZGYJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CN2C(=O)C3=CC(=NN3C=N2)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(8-(4-fluorophenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)-N-(4-methoxybenzyl)acetamide

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